

# Physical and chemical characteristics of Sirolimus-d3

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Compound Name:	Rapamycin-d3	
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Sirolimus-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sirolimus-d3, also known as **Rapamycin-d3**. Designed for researchers, scientists, and drug development professionals, this document details the molecule's properties, analytical methodologies for its quantification, and its mechanism of action within the mTOR signaling pathway. Sirolimus-d3 is the deuterated form of Sirolimus, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Its primary application in a research and clinical setting is as a robust internal standard for the accurate quantification of Sirolimus in biological matrices by mass spectrometry.[1][2]

## **Core Physical and Chemical Properties**

The fundamental physicochemical properties of Sirolimus-d3 are summarized below. These characteristics are essential for its handling, formulation, and analytical detection.



Property	Value	Source(s)
	(1R,9S,12S,15R,16E,18R,19R	
	,21R,23S,24Z,26Z,28Z,30S,32	
	S,35R)-1,18-dihydroxy-12-	
	[(2R)-1-[(1S,3R,4R)-4-hydroxy-	
	3-methoxycyclohexyl]propan-	
	2-yl]-19-methoxy-	
Chemical Name	15,17,21,23,29,35-	[3]
	hexamethyl-30-	
	(trideuteriomethoxy)-11,36-	
	dioxa-4-	
	azatricyclo[30.3.1.04,9]hexatri	
	aconta-16,24,26,28-tetraene-	
	2,3,10,14,20-pentone	
Synonyms	Rapamycin-d3, Sirolimus-d3	[1][3]
CAS Number	392711-19-2	[1][3]
Molecular Formula	C51H76D3NO13	[1]
Molecular Weight	917.2 g/mol	[1][3]
	Crystalline solid, granular or	
Appearance	powder; Also available as a	[1][4]
	solution in ethanol	
Purity	≥98% deuterated forms (d1-d3)	[1]
UV Absorption (λmax)	268, 278, 289 nm	[1]
Storage	Store at or below –20°C	[1][4]

# **Solubility and Stability**

The solubility and stability of a compound are critical parameters for experimental design and formulation development. Sirolimus is known for its poor aqueous solubility, a characteristic shared by its deuterated analogue.[5]

Solubility Profile



Solvent	Concentration	Source(s)
Ethanol	50 mg/mL	[1][4]
DMSO	25 mg/mL - 200 mg/mL	[1][4]
Methanol	25 mg/mL	[1]
Chloroform	5 mg/mL	[1]
Water	Very poorly soluble (estimated 5-20 µM for non-deuterated form)	[4]

#### Stability Profile

Sirolimus-d3 exhibits good stability under appropriate storage conditions. The non-deuterated form, sirolimus, has been studied more extensively, revealing key vulnerabilities.

- Solid State: Sirolimus demonstrates satisfactory stability in its solid, crystalline form, with a
  projected expiration date of 6 years under proper storage.[6] The deuterated form is stable
  for at least one year when stored at -20°C.[1]
- Liquid Medium: In solution, sirolimus shows instability when exposed to heat, as well as neutral or basic hydrolysis.[6] Its stability in aqueous solutions is limited, and it is recommended not to store aqueous solutions for more than one day.[4][6] It is also very unstable in phosphate-buffered saline (PBS) and HEPES buffer, particularly at 37°C.[5]

### **Mechanism of Action: mTOR Pathway Inhibition**

Sirolimus exerts its immunosuppressive and antiproliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[7][8]

The mechanism proceeds as follows:

Sirolimus first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[1][9]



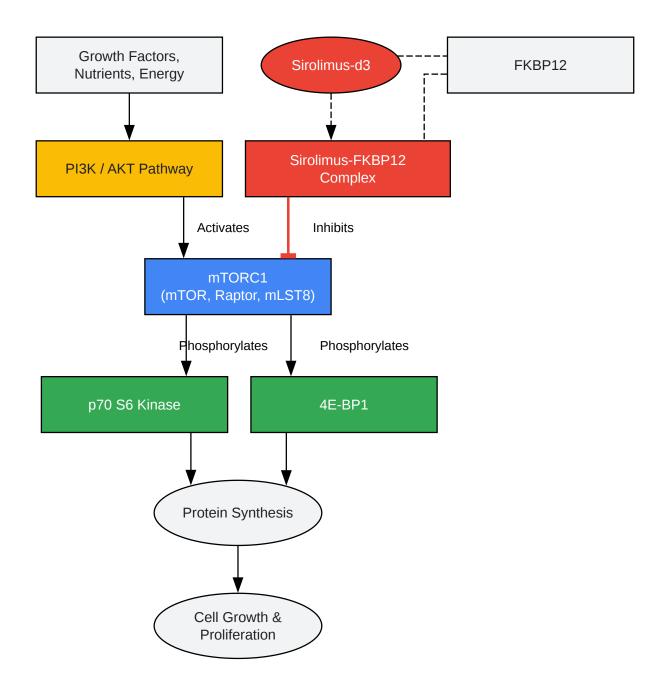




- This newly formed Sirolimus-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[9]
- This action specifically inhibits the mTOR Complex 1 (mTORC1), which also contains the regulatory proteins Raptor and mLST8.[7][9]
- The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1), ultimately leading to a blockage of protein synthesis and cell cycle progression.[7]

It is important to note that Sirolimus is a highly specific inhibitor of mTORC1, while the second mTOR complex, mTORC2, is generally considered insensitive to acute rapamycin treatment.[7]





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Caption: The mTOR signaling pathway and the inhibitory mechanism of Sirolimus.

## **Experimental Protocols for Quantification**

Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of sirolimus is often required.[10][11] Sirolimus-d3 is the ideal internal standard for this purpose. The two primary analytical methods are High-Performance Liquid Chromatography with Ultraviolet detection







(HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS).[12]



Parameter	HPLC-UV Method	LC-MS/MS Method
Principle	Chromatographic separation followed by quantification based on UV absorbance.	Chromatographic separation followed by mass-based detection and quantification, using a deuterated internal standard.
Sample Prep	Hemolysis & Deproteinization: Use of zinc sulfate and acetone. Extraction: Liquid- liquid extraction with 1- chlorobutane after alkalinization. The organic layer is dried and reconstituted.	Protein Precipitation: A simple one-step precipitation using an aqueous zinc sulfate and acetonitrile solution containing the internal standard (Sirolimus-d3).
Stationary Phase	Reverse-phase C18 column (e.g., 150 x 2.1 mm, 5 μm particle size).	Typically a reverse-phase C18 column.
Mobile Phase	Isocratic elution with a mixture of acetonitrile and water (e.g., 60% ACN) or acetonitrile and ammonium acetate buffer.	Gradient or isocratic elution with a mobile phase compatible with mass spectrometry (e.g., acetonitrile/water with formic acid or ammonium formate).
Detection	UV detector set to a wavelength of 278 nm.	Tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
Internal Standard	Typically a structural analog of sirolimus.	Sirolimus-d3 is the preferred internal standard.



Key Advantages	Readily available instrumentation in many labs.	High sensitivity, high specificity, and improved accuracy due to the co-eluting, chemically identical internal standard.
Source(s)	[11][12][13]	[10][14]

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#### References

- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SiroliMus-D3/RapaMycin-D3 | C51H79NO13 | CID 137699427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors Wikipedia [en.wikipedia.org]
- 8. Sirolimus | C51H79NO13 | CID 5284616 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clinicalpub.com [clinicalpub.com]
- 10. msacl.org [msacl.org]
- 11. jfda-online.com [jfda-online.com]
- 12. A practical guide to the analysis of sirolimus using high-performance liquid chromatography with ultraviolet detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]



- 14. Long-term evaluation of analytical methods used in sirolimus therapeutic drug monitoring | Semantic Scholar [semanticscholar.org]
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